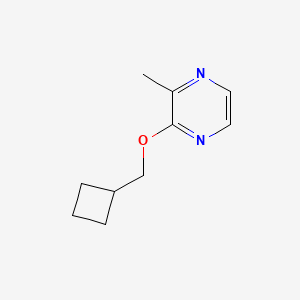

![molecular formula C12H19NO4 B2827268 (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2089246-05-7](/img/structure/B2827268.png)

(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclo[2.1.1]hexanes are saturated bicyclic structures that are increasingly being incorporated in newly developed bio-active compounds . They are emerging as bioisosteres for ortho- and meta-substituted benzenes .

Synthesis Analysis

A general synthetic route to substituted bicyclo[2.1.1]hexanes (BCHs) involves a catalytic approach that delivers these compounds by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . Another strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexanes is characterized by two fused cyclopropane rings .Chemical Reactions Analysis

The SmI2–catalyzed process used in the synthesis of BCHs embraces a wide range of electron-deficient alkenes and substituted BCB ketones . The product BCH ketones have been shown to be versatile synthetic intermediates through selective downstream manipulation .科学的研究の応用

Conformational Analysis and Biological Activity

Research on bicyclic structures like the one mentioned has provided insights into their conformational dynamics and potential biological activities. These compounds have been used as conformationally locked analogues of amino acids and nucleoside building blocks, offering a basis for the development of bioactive compounds and materials. For instance, certain bicyclic structures have been identified as intermediates in the synthesis of natural compounds or constituents of bioactive molecules, such as antibiotics and receptor antagonists. This highlights their significance in designing molecules with specific biological functions, leveraging the locked conformations for enhanced activity and specificity (Jimeno et al., 2011).

Radiolabeling and Neuroprotective Potential

The potential neuroprotective properties of related bicyclic compounds have been investigated through radiolabeling techniques. Studies involving positron emission tomography (PET) suggest that these compounds can cross the blood-brain barrier and accumulate in specific brain regions, indicating their potential use in neuroprotection and imaging of brain activities. This research underscores the applicability of these compounds in developing therapeutic agents for neurological conditions (Yu et al., 2003).

Synthesis and Chemical Properties

Efficient synthetic routes to produce derivatives of bicyclic amino acid structures have been developed, highlighting the versatility and reactivity of these compounds in organic synthesis. These methods enable the production of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The synthesis of such compounds demonstrates the utility of bicyclic frameworks in accessing structurally complex and functionally diverse molecules (Wang et al., 2001).

Applications in Catalysis and Material Science

Research has also explored the use of bicyclic compounds in the synthesis of novel materials and as catalysts. The unique structural features of these compounds make them suitable candidates for applications in polymer science and catalysis, where the rigidity and stereochemistry of the bicyclic framework can influence the properties and reactivity of the resulting materials (Okoroanyanwu et al., 1998).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-Methylpropan-2-amine", "Methanesulfonyl chloride", "Sodium bicarbonate", "Cyclopentadiene", "Diels-Alder catalyst", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Diethyl ether", "Sodium carbonate", "Sodium bicarbonate", "Methanesulfonic acid", "N,N-Dimethylformamide", "Triethylamine", "N-Hydroxysuccinimide", "Dicyclohexylcarbodiimide", "1,3-Diaminopropane", "Ethyl chloroformate", "N,N-Diisopropylethylamine", "Tetrahydrofuran", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", " | |

CAS番号 |

2089246-05-7 |

分子式 |

C12H19NO4 |

分子量 |

241.28 g/mol |

IUPAC名 |

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-7-5-12(7,6-8)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |

InChIキー |

SNFJFCWJDFDLSN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1CC2CC2(C1)C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)NC1CC2CC2(C1)C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

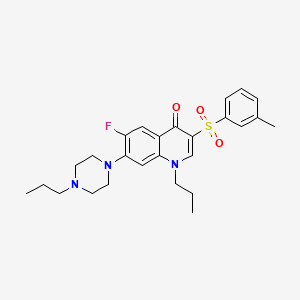

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)

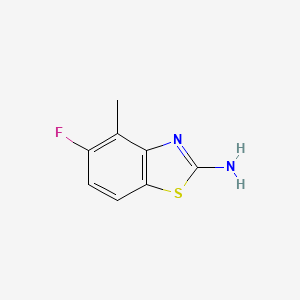

![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827186.png)

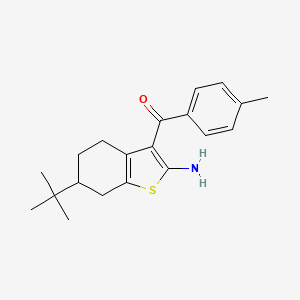

![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)

![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2827202.png)